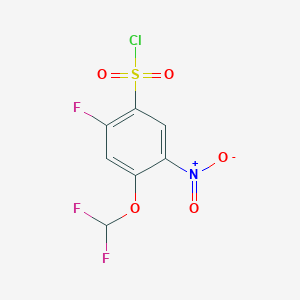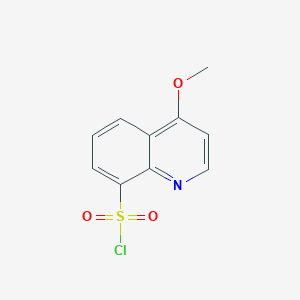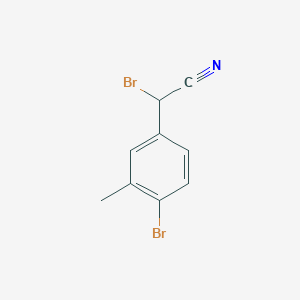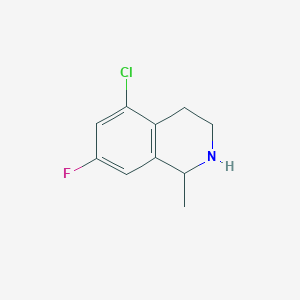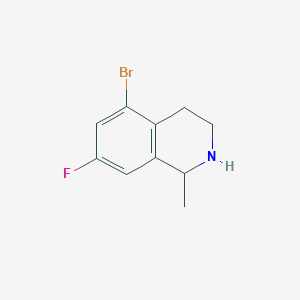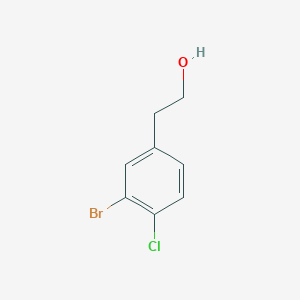
2-(3-bromo-4-chlorophenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromo-4-chlorophenyl)ethan-1-ol (BCPE) is a compound belonging to the class of organochlorine compounds. It is an organobromine compound, containing a carbon-to-bromine bond. BCPE is a versatile compound with a wide range of applications in research and industrial settings.
科学研究应用
2-(3-bromo-4-chlorophenyl)ethan-1-ol has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis and as a catalyst in the synthesis of pharmaceuticals and other organic compounds. It has also been used in the synthesis of polymers, surfactants, and other materials. Additionally, 2-(3-bromo-4-chlorophenyl)ethan-1-ol has been used as a model compound for studying the mechanism of action of organochlorine compounds.
作用机制
The mechanism of action of 2-(3-bromo-4-chlorophenyl)ethan-1-ol is not fully understood. However, it is believed that the bromine and chlorine atoms in the molecule interact with the organic molecules in the reaction, forming an organobromochloride compound. This compound then reacts with the organic molecules, forming a new compound.
Biochemical and Physiological Effects
2-(3-bromo-4-chlorophenyl)ethan-1-ol has been studied for its potential biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme adenylate cyclase, which is involved in the production of cyclic AMP. Additionally, 2-(3-bromo-4-chlorophenyl)ethan-1-ol has been found to have an inhibitory effect on the enzyme phospholipase A2, which is involved in the breakdown of phospholipids. 2-(3-bromo-4-chlorophenyl)ethan-1-ol has also been found to have an inhibitory effect on the enzyme tyrosine hydroxylase, which is involved in the production of neurotransmitters.
实验室实验的优点和局限性
2-(3-bromo-4-chlorophenyl)ethan-1-ol has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is a versatile compound with a wide range of applications. However, 2-(3-bromo-4-chlorophenyl)ethan-1-ol is a toxic compound and should be handled with caution. Additionally, it has a low solubility in water, which can limit its use in certain experiments.
未来方向
Future research on 2-(3-bromo-4-chlorophenyl)ethan-1-ol should focus on further understanding its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted on its applications in organic synthesis, pharmaceutical synthesis, and polymer synthesis. Furthermore, research should be conducted on its potential toxicity and the development of methods to reduce its toxicity. Additionally, research should be conducted on its solubility in water and the development of methods to improve its solubility. Finally, research should be conducted on its potential applications in the medical field and its potential as a therapeutic agent.
合成方法
2-(3-bromo-4-chlorophenyl)ethan-1-ol can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Ullmann reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alkoxide to form an ether. The Grignard reaction involves the reaction of an organomagnesium halide with an electrophile to form an organometallic compound. The Ullmann reaction involves the reaction of an organometallic compound with an electrophile to form an organometallic compound.
属性
IUPAC Name |
2-(3-bromo-4-chlorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5,11H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGCIXSFISQGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-chlorophenyl)ethan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

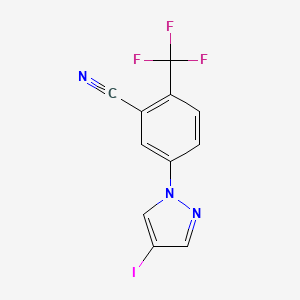

![N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-[1-(methylamino)ethyl]benzene-1-sulfonamide](/img/structure/B6617742.png)
![2-[5-(hydrazinesulfonyl)thiophen-2-yl]acetic acid](/img/structure/B6617758.png)
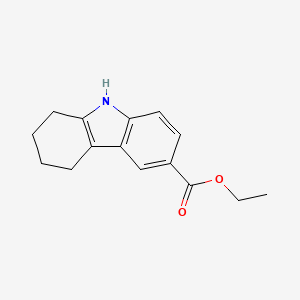
![(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B6617771.png)
